molecular formula C4H7BrO3 B8119921 Methyl (S)-2-bromo-3-hydroxypropanoate

Methyl (S)-2-bromo-3-hydroxypropanoate

Cat. No.: B8119921
M. Wt: 183.00 g/mol
InChI Key: GVXAFLUDYYQGCG-VKHMYHEASA-N
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Description

Methyl (S)-2-bromo-3-hydroxypropanoate is an organic compound that belongs to the class of alpha-halo esters It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl (S)-3-hydroxypropanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as a radical initiator or light to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., base or acid catalysts).

    Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of methyl (S)-2-bromo-3-oxopropanoate.

    Reduction: Formation of methyl (S)-2-bromo-3-hydroxypropanol.

Scientific Research Applications

Methyl (S)-2-bromo-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (S)-2-bromo-3-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Methyl (S)-2-bromo-3-hydroxypropanoate can be compared with other similar compounds such as:

    Methyl (S)-2-chloro-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Methyl (S)-2-iodo-3-hydroxypropanoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

    Methyl (S)-3-hydroxypropanoate: Lacks the halogen atom, resulting in different reactivity and applications.

Properties

IUPAC Name

methyl (2S)-2-bromo-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAFLUDYYQGCG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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